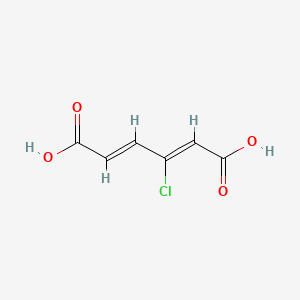

3-Chloro-2,4-hexadienedioic acid

描述

属性

CAS 编号 |

20665-95-6 |

|---|---|

分子式 |

C6H5ClO4 |

分子量 |

176.55 g/mol |

IUPAC 名称 |

(2Z,4E)-3-chlorohexa-2,4-dienedioic acid |

InChI |

InChI=1S/C6H5ClO4/c7-4(3-6(10)11)1-2-5(8)9/h1-3H,(H,8,9)(H,10,11)/b2-1+,4-3- |

InChI 键 |

ICMVYBXQDUXEEE-XLFBNKDWSA-N |

SMILES |

C(=CC(=O)O)C(=CC(=O)O)Cl |

手性 SMILES |

C(=C/C(=O)O)\C(=C\C(=O)O)\Cl |

规范 SMILES |

C(=CC(=O)O)C(=CC(=O)O)Cl |

产品来源 |

United States |

相似化合物的比较

trans,trans-Muconic Acid

- Molecular Formula : C₆H₆O₄; Molecular Weight : 142.11 g/mol.

- Key Differences :

- Lacks the chlorine atom, leading to reduced acidity (pKa ~2.5) and lower electrophilicity.

- Exhibits high reactivity in Diels-Alder reactions due to its conjugated diene system.

- Applications : Precursor for biodegradable plastics (e.g., polyesters) and bio-based nylon .

(2Z,4E)-2-Methyl-2,4-Hexadienedioic Acid

- Structure : Methyl group at C2 instead of chlorine; double bonds at C2–C3 (Z) and C4–C5 (E).

- Molecular Formula : C₇H₈O₄; Molecular Weight : 156.13 g/mol.

- Key Differences :

3-Hexenedioic Acid

- Structure: Mono-unsaturated (3E isomer) with a single double bond.

- Molecular Formula : C₆H₈O₄; Molecular Weight : 144.13 g/mol.

- Key Differences: Reduced conjugation lowers acidity (pKa ~3.5) and reactivity compared to dienoic acids. Limited utility in cycloaddition reactions due to lack of conjugated diene system.

- Applications : Intermediate in organic synthesis; less prominent in industrial applications .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure : Aromatic carboxylic acid with hydroxyl groups at C3 and C4.

- Molecular Formula : C₉H₈O₄; Molecular Weight : 180.16 g/mol.

- Key Differences: Phenolic hydroxyl groups confer antioxidant properties and higher pKa (~4.5). No conjugated diene system; reactivity focuses on radical scavenging.

- Applications : Dietary supplements, cosmetics, and antimicrobial agents .

Comparative Data Table

| Compound | Substituent | Molecular Formula | Molecular Weight | Acidity (pKa) | Reactivity Highlights | Applications |

|---|---|---|---|---|---|---|

| 3-Chloro-2,4-hexadienedioic acid | Cl at C3 | C₆H₅O₄Cl | 175.99 | ~2–3 | Electrophilic substitution, dienophile | Pharmaceuticals, polymer precursors |

| trans,trans-Muconic acid | None | C₆H₆O₄ | 142.11 | ~2.5 | Diels-Alder reactions | Biodegradable plastics |

| 2-Methyl-2,4-hexadienedioic acid | CH₃ at C2 | C₇H₈O₄ | 156.13 | ~3 | Fungal shunt metabolite | Metabolic studies, detoxification |

| 3-Hexenedioic acid | None | C₆H₈O₄ | 144.13 | ~3.5 | Limited conjugation | Organic synthesis intermediates |

| Caffeic acid | OH at C3, C4 | C₉H₈O₄ | 180.16 | ~4.5 | Antioxidant, radical scavenging | Cosmetics, dietary supplements |

Research Findings and Implications

- Chlorine vs. Methyl Substituents : The chlorine atom in this compound enhances acidity and electrophilicity compared to the methyl-substituted analog. This makes the chloro derivative more reactive in nucleophilic substitutions and polymerizations .

- Biological Roles: While the methyl variant is a labeled shunt product in fungi (76% incorporation in A.

- Industrial Relevance : trans,trans-Muconic acid’s role in biodegradable plastics contrasts with this compound’s niche in specialty chemicals, highlighting how substituents dictate application scope .

准备方法

Condensation Reactions for Diene Skeleton Assembly

The construction of the 2,4-hexadienedioic acid backbone often begins with condensation strategies. A notable approach involves the use of α,β-unsaturated carbonyl precursors, as demonstrated in analogous syntheses of chlorinated dienes. For instance, the condensation of 3,3-bis-chloro-2-acrylic phosphate esters with acetone under alkaline conditions has been employed to generate 5,5-bis-chloro-2-methyl-2,4-pentadiene, a structurally related compound . Adapting this method, the reaction of a chloroacrylic derivative with a suitable diketone or enolate precursor could yield the hexadienedioic skeleton.

Key parameters influencing this route include:

-

Base selection : Potassium tert-butoxide or sodium hydride (used in yields up to 78% for pentadiene synthesis ) facilitates deprotonation and enolate formation.

-

Solvent systems : Tetrahydrofuran (THF) or methyltetrahydrofuran enhances reactivity while maintaining mild conditions .

-

Temperature control : Reactions conducted at 30–80°C optimize kinetics without promoting side reactions .

For 3-chloro-2,4-hexadienedioic acid, a hypothetical pathway might involve condensing 3-chloroacrylic acid derivatives with malonic acid esters, followed by decarboxylation.

Chlorination Strategies for Position-Specific Substitution

Introducing chlorine at position 3 requires precise regiocontrol. Diazotization and subsequent Sandmeyer-type reactions, as exemplified in the synthesis of 3-chloro-2-methyl thiobenzoxide , offer a viable blueprint. In this method, 3-chloro-2-aminotoluene undergoes diazotization at 0–5°C using sodium nitrite, followed by treatment with hypophosphorous acid to yield the chlorinated product .

Adapting this to hexadienedioic acid synthesis:

-

Amination : Introduce an amine group at position 3 of 2,4-hexadienedioic acid.

-

Diazotization : Treat with NaNO₂ in acidic media at 0–5°C to form the diazonium salt.

-

Chlorination : Substitute the diazo group with Cl⁻ using CuCl or HCl, analogous to methods achieving 70–90% yields in related systems .

Oxidation and Functional Group Interconversion

Converting pre-existing functional groups to carboxylic acids is critical. The hydrolysis of nitriles or esters, as seen in the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid , provides a template. For example, ester groups in intermediate 12 were hydrolyzed under acidic conditions to yield the final carboxylic acid .

Applying this to this compound:

-

Ester hydrolysis : Use concentrated H₂SO₄ or NaOH to convert dialkyl 3-chloro-2,4-hexadienedioate to the diacid.

-

Oxidation of alcohols : If hydroxyl groups are present, employ KMnO₄ or CrO₃ under controlled conditions.

Alternative Pathways via Cycloaddition and Ring-Opening

Diels-Alder reactions between chlorinated dienophiles (e.g., 3-chloroacrylic acid) and dienes could furnish six-membered adducts, which might be oxidized to diacids. However, this route demands stringent stereochemical control to maintain the conjugated diene system.

Comparative Analysis of Synthetic Routes

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-2,4-hexadienedioic acid, and what characterization techniques are essential for confirming its purity and structure?

- Answer : Synthesis typically involves halogenation of precursor dienoic acids under controlled conditions (e.g., chlorination via electrophilic addition). Key characterization techniques include:

- NMR Spectroscopy : To confirm regiochemistry and isomer purity (e.g., distinguishing E,Z vs. E,E configurations).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .

- X-ray Crystallography : For unambiguous structural determination using programs like SHELX .

- Note : Bench-scale synthesis should prioritize inert atmospheres to prevent decomposition.

Q. How can researchers distinguish between geometric isomers of this compound using spectroscopic methods?

- Answer :

- 1H-NMR : Coupling constants (J values) between conjugated double bonds differentiate cis (lower J) and trans (higher J) configurations.

- 13C-NMR : Chemical shifts of carbonyl carbons vary with conjugation and substituent effects.

- UV-Vis Spectroscopy : Absorbance maxima shift depending on conjugation length and isomer geometry .

Q. What are the recommended protocols for safe handling and storage of this compound in laboratory settings?

- Answer :

- Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Inspect PPE integrity before use .

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How does this compound function as a shunt product in fungal secondary metabolite pathways, and what analytical techniques are employed to track its formation?

- Answer : In fungal biosynthesis (e.g., patulin or terreic acid pathways), it arises via detoxification of reactive intermediates. Key methods include:

- LC-MS/MS : Quantifies shunt products using accurate mass (<2 ppm error) and isotopic labeling (e.g., 13C-tracing) .

- Isotopic Labeling : Administer 13C-labeled precursors to measure incorporation efficiency (e.g., 76% labeling in A. floccosus) .

- Metabolite Profiling : Compare UV/Vis peak areas (e.g., 280 nm) to correlate shunt product abundance with primary metabolites .

Q. What experimental approaches are utilized to resolve crystallographic data for this compound derivatives, and how do these contribute to understanding molecular interactions?

- Answer :

- SHELX Suite : Programs like SHELXL refine small-molecule structures against high-resolution X-ray data. Key parameters include R1 values (<5% for reliable models) .

- Twinned Data Refinement : For challenging crystals, SHELXL handles twinning via HKLF5 format .

- Applications : Structural data reveal steric/electronic effects influencing reactivity (e.g., chlorine’s electron-withdrawing impact on carboxylate acidity) .

Q. In metabolic studies, how can isotopic labeling experiments be designed to elucidate the incorporation efficiency of this compound into related biosynthetic pathways?

- Answer :

- Pulse-Chase Labeling : Introduce 13C-labeled 6-methylsalicylic acid (precursor) and track label transfer via LC-MS.

- Degree of Labeling (DoL) : Calculate using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。